molecular formula C14H18N2O3S B5631948 N-allyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

N-allyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B5631948
M. Wt: 294.37 g/mol
InChI Key: KHCZEBBFLWZMSI-UHFFFAOYSA-N
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Description

N-allyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a heterocyclic compound that belongs to the class of thiazinanes. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazinane ring, along with the benzamide moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.

    Substitution: The thiazinane ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

N-allyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: N-allyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide stands out due to its unique combination of the thiazinane ring and the benzamide moiety, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-20(16,18)19/h2,5-8H,1,3-4,9-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCZEBBFLWZMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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